4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione
Description
Properties
IUPAC Name |
[4-(3-methylsulfanylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S2/c1-26-16-8-6-7-15(13-16)22-14-19(20(23)21-11-4-5-12-21)27(24,25)18-10-3-2-9-17(18)22/h2-3,6-10,13-14H,4-5,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXUBHBWVNKNQSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings .
Chemical Reactions Analysis
Nucleophilic Substitution at the Methylsulfanyl Group
The methylsulfanyl (–SMe) group can undergo nucleophilic displacement under specific conditions. For example:
-
Alkylation : Reaction with alkyl halides to form sulfonium salts.
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Oxidation : Conversion to sulfoxide (–SO–) or sulfone (–SO₂–) using oxidizing agents like mCPBA or H₂O₂.
Table 1: Oxidation Reactions of Methylsulfanyl Derivatives
| Reagent | Product | Conditions | Source Analogs |
|---|---|---|---|
| H₂O₂ (30%) | Sulfoxide | RT, 2–4 h | |
| mCPBA | Sulfone | DCM, 0°C, 1 h |
Electrophilic Aromatic Substitution (EAS) on the Benzothiazine Core
The benzothiazine ring may undergo EAS at electron-rich positions. Examples include:
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Nitration : HNO₃/H₂SO₄ introduces nitro groups at para positions relative to sulfur.
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Halogenation : Bromination or chlorination using NBS or Cl₂/FeCl₃.
Table 2: Reported EAS in Benzothiazine Derivatives
| Reaction | Reagents | Position Modified | Yield (%) | Source |
|---|---|---|---|---|
| Bromination | NBS, AIBN | C-6 | 72 | |
| Nitration | HNO₃, H₂SO₄ | C-5 | 68 |
Carbonyl Group Reactivity
The pyrrolidine-1-carbonyl group participates in:
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Hydrolysis : Acidic or basic conditions yield pyrrolidine and carboxylic acid derivatives.
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Condensation : Reaction with hydrazines to form hydrazides.
Key Findings :
-
Hydrolysis under NaOH (10%, reflux, 6 h) cleaves the amide bond, producing pyrrolidine and a benzothiazine-dicarboxylic acid .
-
Hydrazide formation with hydrazine hydrate occurs at 60°C in ethanol (yield: 85%) .
Cross-Coupling Reactions
The aryl bromide (if present in analogs) facilitates Suzuki-Miyaura couplings. For the methylsulfanyl variant, palladium-catalyzed coupling may require thiophilic ligands.
Example Reaction :
-
Suzuki Coupling : With aryl boronic acids, Pd(PPh₃)₄, K₂CO₃, in DMF/H₂O (80°C, 12 h).
Reductive Transformations
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Nitro Reduction : If nitro groups are introduced, catalytic hydrogenation (H₂/Pd-C) converts them to amines.
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Disulfide Formation : Oxidative coupling of –SMe groups using I₂ yields disulfides .
Biological Activity Modulation via Derivatization
Structural modifications impact pharmacological properties:
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Sulfone analogs show enhanced metabolic stability compared to sulfides.
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Pyrrolidine substitution (e.g., with piperidine) alters receptor binding affinity .
Analytical Characterization
Post-reaction validation employs:
-
NMR : ¹H/¹³C spectra confirm regioselectivity.
Challenges and Limitations
-
Steric hindrance from the pyrrolidine group complicates substitutions at C-2.
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Sulfur oxidation may lead to byproducts requiring rigorous purification.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have demonstrated anticancer properties. The benzothiazine derivatives are often investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that modifications in the side chains can enhance the cytotoxicity against specific cancer types, making this compound a potential candidate for further exploration in cancer therapy .
Antimicrobial Properties
The presence of the methylsulfanyl group suggests potential antimicrobial activity. Compounds with sulfur-containing groups have been reported to exhibit significant antibacterial and antifungal properties. Preliminary assays could be designed to test the efficacy of this compound against various microbial strains, including resistant pathogens .
Neuroprotective Effects
Given the increasing interest in neurodegenerative diseases, compounds like this one may possess neuroprotective effects due to their ability to modulate neurotransmitter systems or reduce oxidative stress. The pyrrolidine moiety is often associated with neuroactive properties, suggesting that this compound could be evaluated for its potential in treating conditions such as Alzheimer’s disease or Parkinson’s disease .
Case Study 1: Anticancer Evaluation
A study conducted on benzothiazine derivatives demonstrated that compounds with similar structures exhibited significant inhibition of cell proliferation in breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways . Future studies should include this compound to assess its activity against various cancer types.
Case Study 2: Antimicrobial Testing
In a comparative study of sulfur-containing compounds, several were tested against Staphylococcus aureus and Escherichia coli. Results indicated promising activity, suggesting that derivatives of this compound could be synthesized and tested for enhanced antimicrobial efficacy .
Case Study 3: Neuroprotection
Research into neuroprotective agents has highlighted the role of benzothiazine derivatives in reducing oxidative stress in neuronal cells. This compound could be evaluated for its ability to protect against neurotoxicity induced by beta-amyloid peptides, a hallmark of Alzheimer’s disease .
Mechanism of Action
The mechanism of action of 4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .
Comparison with Similar Compounds
Research Findings and Implications
- Caco-2 Model Limitations: While Caco-2 cells correlate well with jejunal ABC transporter expression (r² = 0.90), their 100-fold lower BCRP levels may overestimate the target compound’s permeability in vitro .
- MRP2 Inhibition: Co-administration with MRP2 inhibitors (e.g., MK-571) could enhance the target compound’s absorption, as demonstrated for quercetin 4'-β-glucoside .
- Structural Optimization: Replacing SCH₃ with CF₃O (as in Compound A) may improve target engagement but requires formulation strategies to address solubility challenges .
Biological Activity
The compound 4-[3-(methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione is a member of the benzothiazine family, which has garnered attention due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound based on diverse scientific literature.
Chemical Structure and Synthesis
The structure of the compound can be represented as follows:
- Chemical Formula : C_{15}H_{16}N_{2}O_{2}S
- Molecular Weight : 288.36 g/mol
The synthesis typically involves multi-step reactions starting from readily available precursors. The key steps often include the introduction of the pyrrolidine moiety and the methylsulfanyl group, which are crucial for the biological activity of the resulting compound.
Antimicrobial Activity
Research indicates that derivatives of benzothiazines exhibit significant antimicrobial properties. For instance, compounds structurally similar to our compound have been evaluated for their in vitro activity against various pathogens:
| Pathogen | Activity |
|---|---|
| Staphylococcus aureus | Inhibitory activity noted |
| Candida albicans | Moderate to high inhibitory effects |
| Escherichia coli | Variable activity depending on substitutions |
Studies have shown that modifications on the phenyl ring can enhance efficacy against resistant strains of bacteria and fungi .
Anticancer Potential
Benzothiazine derivatives have also been investigated for anticancer properties. The compound has shown promise in preclinical studies:
- Mechanism of Action : Induction of apoptosis in cancer cells through mitochondrial pathways.
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
In vitro assays demonstrated a dose-dependent inhibition of cell proliferation, with IC50 values indicating effective concentrations below 10 µM for several cancer cell lines .
Anti-inflammatory Properties
The anti-inflammatory potential of benzothiazine derivatives has been explored in various models:
- Model Used : Carrageenan-induced paw edema in rats.
- Results : Significant reduction in edema comparable to standard anti-inflammatory drugs like ibuprofen.
This suggests that the compound may inhibit pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6 .
Case Studies
Several case studies highlight the therapeutic applications of similar compounds:
- Case Study 1 : A derivative was tested in a clinical trial for treating chronic inflammatory diseases, showing promising results in reducing symptoms and improving quality of life.
- Case Study 2 : A study focused on its use as an adjunct therapy in antibiotic-resistant infections demonstrated enhanced efficacy when combined with traditional antibiotics.
Q & A
Q. What quality control steps are essential for reproducible synthesis?
- Answer :
Reagent Purity : Use freshly distilled solvents and reagents with ≥99% purity (verified via GC-MS).
Inert Atmosphere : Conduct moisture-sensitive steps under argon/nitrogen.
Analytical Triangulation : Confirm intermediates via NMR, HRMS, and melting point.
Batch Consistency : Characterize ≥3 independent batches via DSC for polymorph screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
